4-Nitro-3-(m-tolyl)-1H-pyrazole
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Overview
Description
4-Nitro-3-(m-tolyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a nitro group and a methyl group on the aromatic ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(m-tolyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitroacetophenone with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(m-tolyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Coupling: Palladium catalysts for Suzuki or Heck coupling reactions.
Major Products
Reduction: 4-Amino-3-(m-tolyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
4-Nitro-3-(m-tolyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(m-tolyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a methyl group.
3-(m-Tolyl)-1H-pyrazole: Lacks the nitro group, affecting its reactivity and applications.
4-Nitro-1H-pyrazole: Lacks the methyl group, leading to different chemical properties.
Uniqueness
4-Nitro-3-(m-tolyl)-1H-pyrazole is unique due to the presence of both a nitro group and a methyl group on the aromatic ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-(3-methylphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12) |
InChI Key |
KJNSSIXSXYWMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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